Sulfato de endosulfán

Descripción general

Descripción

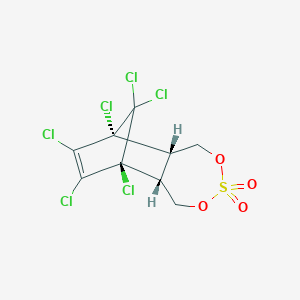

El sulfato de endosulfán es un producto de degradación significativo del endosulfán, un insecticida y acaricida organoclorado. El endosulfán en sí mismo se ha utilizado ampliamente en la agricultura para controlar plagas en cultivos como el algodón, el café y el té. debido a su toxicidad aguda, potencial de bioacumulación y papel como disruptor endocrino, el endosulfán ha sido prohibido o eliminado gradualmente en muchos países . El this compound se forma mediante la oxidación del endosulfán y se sabe que es más persistente en el medio ambiente .

Aplicaciones Científicas De Investigación

El sulfato de endosulfán se ha estudiado ampliamente debido a su persistencia y toxicidad. Sus aplicaciones en la investigación científica incluyen:

Química Ambiental: Estudio de su persistencia y vías de degradación en el suelo y el agua.

Toxicología: Comprensión de sus efectos tóxicos en varios organismos, incluidos los humanos, los peces y los invertebrados.

Estudios de Remediación: Desarrollo de métodos para remediar ambientes contaminados, como el uso de biocarbón para mitigar sus efectos.

Mecanismo De Acción

El sulfato de endosulfán ejerce sus efectos tóxicos principalmente a través de la inhibición de las enzimas ATPasa de calcio y magnesio, que están involucradas en la transmisión de los impulsos nerviosos . Esta inhibición conduce a efectos neurotóxicos, incluyendo convulsiones y otras disrupciones del sistema nervioso. Además, el this compound induce la producción de especies reactivas de oxígeno (ROS), lo que lleva al daño del ADN y a la alteración de los mecanismos de reparación del ADN .

Análisis Bioquímico

Biochemical Properties

Endosulfan sulfate interacts with various enzymes and proteins. It is known to inhibit Ca2+, Mg2+ ATPase , a critical enzyme involved in maintaining cellular ion balance . The nature of these interactions often involves binding to the active sites of these enzymes, altering their function .

Cellular Effects

Endosulfan sulfate has significant effects on various types of cells and cellular processes. It influences cell function by disrupting normal signaling pathways and gene expression . For instance, in zebrafish embryos, endosulfan sulfate exposure led to developmental defects such as arrested epiboly progress, shortened body length, and curved trunk .

Molecular Mechanism

Endosulfan sulfate exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been shown to cause DNA damage, triggering a compromised DNA damage response leading to undesirable processing of broken DNA ends .

Temporal Effects in Laboratory Settings

The effects of Endosulfan sulfate change over time in laboratory settings. It has been observed that the pesticide’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies . For instance, endosulfan sulfate showed stronger developmental defects in zebrafish embryos when exposed concurrently with elevated temperature .

Dosage Effects in Animal Models

The effects of Endosulfan sulfate vary with different dosages in animal models. Studies have shown that exposure to endosulfan sulfate at a dose of 3.5 mg/Kg body weight daily for a period of 3 weeks, 5 weeks, and 7 weeks caused a higher degree of degeneration in the reproductive organ of Swiss albino mice .

Metabolic Pathways

Endosulfan sulfate is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . For instance, it is known to inhibit Ca2+, Mg2+ ATPase, disrupting the ion balance within cells .

Transport and Distribution

Endosulfan sulfate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation . For example, it has been found in high concentrations in the surface soil across China, indicating its wide distribution in the environment .

Subcellular Localization

Endosulfan sulfate’s subcellular localization and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, endosulfan sulfate has been shown to cause mitochondrial dysfunction, leading to germ cell apoptosis in Caenorhabditis elegans .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El sulfato de endosulfán no se sintetiza típicamente de forma directa para fines industriales, sino que es más bien un subproducto de la degradación del endosulfán. La principal ruta sintética para el endosulfán implica la reacción de Diels-Alder del hexaclorociclopentadieno con cis-buteno-1,4-diol, seguida de la reacción con cloruro de tionilo . La degradación a this compound se produce mediante la oxidación, a menudo facilitada por factores ambientales como la luz solar y la actividad microbiana .

Métodos de Producción Industrial: La producción industrial de this compound no es común, ya que es principalmente un producto de degradación. la comprensión de su formación es crucial para los esfuerzos de monitoreo y remediación ambiental. El proceso de degradación puede acelerarse mediante reacciones fotoquímicas en presencia de luz solar .

Análisis De Reacciones Químicas

Tipos de Reacciones: El sulfato de endosulfán sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: La principal reacción que conduce a la formación de this compound a partir del endosulfán.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Agentes oxidantes ambientales como el ozono y los radicales hidroxilo.

Condiciones Hidrolíticas: La presencia de agua y condiciones de pH adecuadas pueden facilitar la hidrólisis.

Principales Productos Formados:

Endosulfán Diol: Un producto menos tóxico formado mediante hidrólisis.

Otros Productos de Degradación: Varios otros productos de degradación menores dependiendo de las condiciones ambientales.

Comparación Con Compuestos Similares

El sulfato de endosulfán es químicamente similar a otros pesticidas organoclorados como el aldrín, el clordano y el heptacloro . Estos compuestos comparten estructuras y mecanismos de acción similares, pero difieren en su persistencia y perfiles toxicológicos específicos. El this compound es único en su formación como producto de degradación y su alta persistencia en el medio ambiente .

Lista de Compuestos Similares:

- Aldrín

- Clordano

- Heptacloro

- Dieldrín

- Endrín

La persistencia y la toxicidad del this compound lo convierten en un compuesto de gran preocupación en los estudios ambientales y toxicológicos.

Propiedades

Número CAS |

1031-07-8 |

|---|---|

Fórmula molecular |

C9H6Cl6O4S |

Peso molecular |

422.9 g/mol |

Nombre IUPAC |

(1S,9R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide |

InChI |

InChI=1S/C9H6Cl6O4S/c10-5-6(11)8(13)4-2-19-20(16,17)18-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3?,4?,7-,8+ |

Clave InChI |

AAPVQEMYVNZIOO-WINLOITPSA-N |

SMILES |

C1C2C(COS(=O)(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

SMILES isomérico |

C1C2C(COS(=O)(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

SMILES canónico |

C1C2C(COS(=O)(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

melting_point |

358 °F (NTP, 1992) 181-182 °C |

| 1031-07-8 | |

Descripción física |

Endosulfan sulfate is a water solubility - <1 mg/L at 72 °F. Solid; [MSDSonline] |

Pictogramas |

Acute Toxic; Environmental Hazard |

Solubilidad |

0.22 mg/l Tap water (pH 7.2) at 22 °C. Water solubility of 0.117 ppm In water, 0.48 mg/l @ 20 °C |

Sinónimos |

endosulfan sulfate endosulfan sulphate |

Presión de vapor |

1.0X10-11 mm Hg at 25 °C |

Origen del producto |

United States |

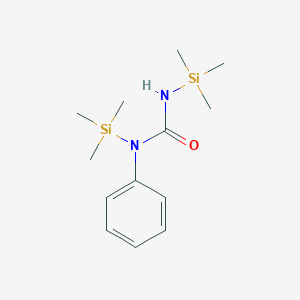

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

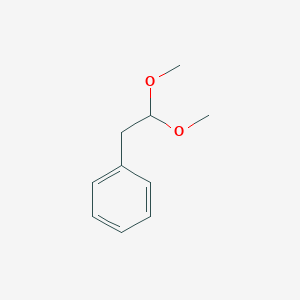

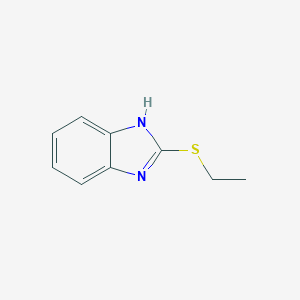

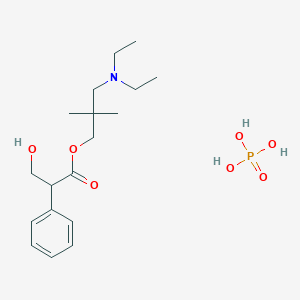

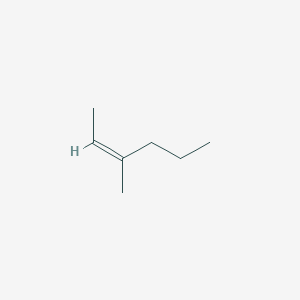

Feasible Synthetic Routes

Q1: What is Endosulfan sulfate and how is it formed?

A1: Endosulfan sulfate is a toxic metabolite of the organochlorine insecticide Endosulfan. It is formed through the oxidation of α- and β-Endosulfan isomers, primarily by microorganisms in the environment such as algae and fungi. [, , , , , , ]

Q2: Why is the persistence of Endosulfan sulfate a concern?

A2: Endosulfan sulfate is more persistent in the environment than its parent isomers, α- and β-Endosulfan. This means it takes longer to break down, leading to its accumulation in soil and water, and potentially impacting ecosystems and human health. [, ]

Q3: How does Endosulfan sulfate behave in different soil types?

A3: The degradation rate of Endosulfan sulfate varies depending on soil properties like pH and organic matter content. Studies have shown faster degradation in alkaline soils and slower degradation in organic matter-rich soils. []

Q4: How does Endosulfan sulfate impact soil enzyme activity?

A4: Research indicates that Endosulfan sulfate can inhibit crucial soil enzymes like urease and nitrate reductase, which are essential for nutrient cycling in the soil. This inhibition can disrupt ecosystem function and impact plant growth. []

Q5: What are the toxic effects of Endosulfan sulfate on aquatic organisms?

A5: Endosulfan sulfate exhibits toxicity to aquatic organisms like the grass shrimp (Palaemonetes pugio) and the mayfly (Jappa kutera). Its persistence in water can lead to chronic exposure and detrimental effects on these species. [, ]

Q6: Can algae play a role in the bioremediation of Endosulfan?

A6: Yes, certain algal species like Chlorococcum sp. and Scenedesmus sp. can degrade α-Endosulfan to Endosulfan sulfate and further metabolize it. This suggests the potential for using algae in bioremediation strategies. []

Q7: How does the toxicity of Endosulfan sulfate compare to its parent compound, Endosulfan?

A7: Endosulfan sulfate exhibits toxicity comparable to its parent compound, Endosulfan. This is a concern because it highlights that the degradation product is not significantly less harmful than the original pesticide. [, ]

Q8: What analytical techniques are used to detect and quantify Endosulfan sulfate?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for Endosulfan sulfate analysis. This method offers high sensitivity and selectivity, enabling the detection of trace amounts in complex matrices like soil, water, and biological samples. [, , , , ]

Q9: What are some challenges in analyzing Endosulfan sulfate in environmental samples?

A9: Analyzing Endosulfan sulfate can be challenging due to its low concentrations in environmental matrices and the presence of interfering compounds. Efficient extraction and cleanup procedures are crucial to isolate the analyte and ensure accurate quantification. []

Q10: How is the accuracy of Endosulfan sulfate analysis ensured?

A10: Analytical methods undergo validation to demonstrate their reliability. This involves assessing parameters like accuracy, precision, specificity, linearity, and sensitivity. Certified reference materials are also used to ensure the accuracy of the analytical results. [, ]

Q11: How is Endosulfan metabolized in humans?

A11: Human liver microsomes, primarily the enzymes CYP2B6 and CYP3A4, are responsible for metabolizing Endosulfan-α to Endosulfan sulfate. This metabolic pathway is important for understanding the potential endocrine-disrupting effects of Endosulfan. [, ]

Q12: What is the significance of CYP2B6 and CYP3A4 in Endosulfan metabolism?

A12: CYP2B6 and CYP3A4 are key enzymes involved in the detoxification of many xenobiotics, including Endosulfan. Understanding their role in Endosulfan metabolism is essential for assessing potential drug interactions and individual susceptibility to its toxicity. [, ]

Q13: Can Endosulfan sulfate be further metabolized by organisms?

A13: Yes, some organisms, including specific fungi and algae, can further metabolize Endosulfan sulfate. These metabolic pathways can lead to the formation of less toxic compounds, such as Endosulfan diol and Endosulfan lactone. [, , , ]

Q14: Why is the study of Endosulfan biotransformation important?

A14: Understanding the biotransformation pathways of Endosulfan, including the formation and degradation of Endosulfan sulfate, is crucial for assessing its environmental fate, persistence, and potential risks to human and ecological health. [, , ]

Q15: What are some potential approaches for remediating Endosulfan-contaminated environments?

A15: Bioremediation, using microorganisms or plants, shows promise for removing Endosulfan and its metabolites from contaminated environments. Other strategies include adsorption to organic matter and chemical degradation. [, , , ]

Q16: How can hairy roots be used for Endosulfan remediation?

A16: Hairy roots, fast-growing plant tissue cultures, have shown potential for removing and metabolizing Endosulfan from contaminated water. This approach offers a sustainable and eco-friendly remediation strategy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)